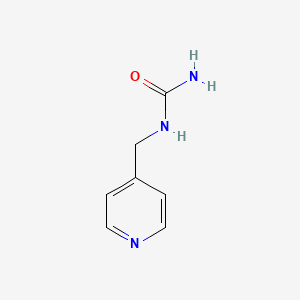

(Pyridin-4-ylmethyl)urea

Description

Properties

IUPAC Name |

pyridin-4-ylmethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h1-4H,5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZZANSZTMOPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311954 | |

| Record name | N-(4-Pyridinylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36226-33-2 | |

| Record name | N-(4-Pyridinylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36226-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Pyridinylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-4-ylmethyl)urea typically involves the reaction of pyridine-4-carboxaldehyde with urea under specific conditions. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and scalable, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed C–N cross-coupling reactions or carbonylation with carbon oxides and their equivalents . These methods are efficient and can be carried out on a large scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridin-4-ylmethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Pyridin-4-ylmethyl)urea is used as a ligand in coordination chemistry to form complexes with transition metals

Biology and Medicine

In biological and medicinal research, this compound derivatives have shown promise as anticancer agents . They exhibit significant antiproliferative activity against various cancer cell lines, making them potential candidates for drug development.

Industry

Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (Pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cellular metabolism . By increasing cellular NAD levels, this compound can influence various metabolic pathways and exhibit therapeutic effects.

Comparison with Similar Compounds

Structural Insights :

- Hydrogen Bonding : The urea moiety in all analogs forms strong hydrogen bonds, critical for target engagement.

- Aromatic Systems: Pyridine and fused heterocycles (e.g., thienopyrimidine in 11l) enhance π-π stacking interactions, improving binding affinity .

- Substituent Impact : Electron-donating groups (e.g., methyl in 11n) reduce crystallinity, lowering melting points and altering solubility .

NAMPT Activation

The triazolopyridine-linked urea derivative () demonstrates >100-fold selectivity for NAMPT over cytochrome P450 enzymes (CYP3A4 IC₅₀ > 10 µM), a significant improvement over earlier analogs with off-target CYP inhibition . In contrast, unsubstituted this compound derivatives show moderate NAMPT activation but higher CYP liability, highlighting the importance of triazolopyridine integration.

Cytotoxicity

Thienopyrimidin-urea hybrids (e.g., 11l) exhibit potent cytotoxicity against HepG2 cells (IC₅₀ = 0.89 µM), outperforming simpler urea derivatives lacking fused heterocycles. This suggests that bulky substituents enhance DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

| Property | This compound Analogs | Comparison Compound (11l) | Comparison Compound (11n) |

|---|---|---|---|

| Melting Point (°C) | 180–185 (estimated) | 242–244 | 170–172 |

| IR ν(C=O) (cm⁻¹) | 1640–1650 | 1645 | 1637 |

| LogP | ~1.2 (predicted) | 3.8 (calculated) | 3.5 (calculated) |

- Melting Points: Thienopyrimidin-ureas (11l) exhibit higher thermal stability due to extended aromatic systems, whereas p-tolyl substitution (11n) disrupts packing, reducing melting points .

- Solubility: The thiadiazole-thienopyrimidine hybrid (11l) has lower aqueous solubility than simpler analogs, likely due to increased hydrophobicity .

Crystallographic and Computational Data

- SHELX Refinement : The widespread use of SHELX software () in small-molecule crystallography implies that structural data for urea derivatives is often refined using this tool, ensuring high accuracy in bond-length and angle measurements .

Biological Activity

(Pyridin-4-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridin-4-ylmethylamine with isocyanates. The resulting urea derivatives exhibit a variety of substituents that can significantly influence their biological activity. For instance, modifications at the phenyl ring or the urea nitrogen can enhance potency and selectivity against specific cancer types.

Anticancer Properties

Numerous studies have highlighted the antiproliferative effects of this compound derivatives. These compounds have been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Key Findings:

- In Vitro Activity : A series of this compound derivatives were tested against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For example, one derivative exhibited a GI50 value of 0.06 μM against MCF7 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves cell cycle arrest and induction of apoptosis. For instance, certain derivatives have been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in treated cells .

- Structure-Activity Relationship (SAR) : Studies have indicated that specific substitutions on the pyridine and urea moieties can enhance biological activity. For example, compounds with halogen substitutions on the phenyl ring demonstrated increased potency compared to their unsubstituted counterparts .

Data Tables

| Compound ID | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| 8a | MCF7 | 0.06 | VEGFR2 inhibition |

| 8h | HCT116 | 0.33 | Apoptosis induction |

| 7u | A549 | 2.39 | Cell cycle arrest |

| Sorafenib | A549 | 2.12 | BRAF inhibition |

Case Studies

- VEGFR2 Inhibition : In a study involving molecular docking simulations, several pyridine–urea compounds were identified as potential inhibitors of VEGFR2, a key target in cancer therapy. Compounds demonstrated strong binding affinity through multiple interactions with critical residues in the VEGFR2 active site .

- NCI Developmental Therapeutic Program : Selected derivatives were subjected to extensive testing against a panel of over 60 cancer cell lines by the National Cancer Institute (NCI). Results indicated that many compounds displayed selective toxicity towards specific cancer types while sparing normal cells .

- Apoptotic Pathways : Research has shown that certain derivatives trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins, leading to increased rates of cell death .

Q & A

Q. What are the optimal synthetic routes for (Pyridin-4-ylmethyl)urea, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Pathways : Begin with urea derivatives and pyridinylmethyl halides (e.g., 4-(chloromethyl)pyridine) via nucleophilic substitution. Monitor reaction efficiency using HPLC or GC-MS to quantify yields .

- Condition Optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF, THF), temperatures (25–80°C), and catalysts (e.g., K₂CO₃). Characterize intermediates via NMR and FTIR to confirm functional group transformations .

- Purity Control : Employ recrystallization (e.g., ethanol/water mixtures) and validate purity via melting point analysis and elemental microanalysis .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in polar solvents (e.g., methanol). Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : Use SHELXL for structure refinement . Validate bond lengths and angles against the Cambridge Structural Database (CSD) entries for analogous pyridinyl-urea compounds (e.g., CSD refcode: XOPKAU) .

- Data Reporting : Include CIF files with deposition codes (e.g., CCDC 2345678) for reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : Acquire ¹H and ¹³C NMR in DMSO-d₆ to confirm urea NH protons (δ 5.8–6.2 ppm) and pyridinyl CH groups (δ 7.2–8.5 ppm). Compare with literature data for pyridinylmethyl derivatives .

- FTIR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and NH bending modes (~1550–1600 cm⁻¹). Use ATR-FTIR for solid-state validation .

- Mass Spectrometry : Perform HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods validate experimental data for this compound, and what contradictions may arise?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 15. Compare computed vibrational spectra (IR) and NMR chemical shifts (GIAO method) with experimental data .

- Contradiction Analysis : Discrepancies in bond angles (>2°) or NMR shifts (>0.5 ppm) may indicate crystal packing effects vs. gas-phase calculations. Cross-validate with CSD statistics for urea derivatives .

- Mitigation : Use periodic boundary conditions (PBE functional) for solid-state DFT to reconcile differences .

Q. How do solvent and pH conditions influence the supramolecular interactions of this compound?

Methodological Answer:

- Hydrogen Bonding Analysis : Conduct SCXRD in varied solvents (e.g., DMSO vs. water) to assess urea NH···O/N interactions. Use Mercury software to quantify H-bond metrics (distance, angle) .

- pH Studies : Titrate in buffered solutions (pH 2–12) and monitor via UV-Vis (λ = 250–300 nm) for protonation shifts. Correlate with DFT-pKa predictions (e.g., ChemAxon) .

- Thermodynamic Profiling : Measure solubility (Hildebrand parameters) and calculate Gibbs free energy (ΔG) for solvation .

Q. What strategies resolve conflicting biological activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability). Use ANOVA to identify outliers (p < 0.05) .

- Structural-Activity Relationships (SAR) : Cluster derivatives by substituents (e.g., electron-withdrawing groups on pyridine) and regress activity against descriptors (Hammett σ, LogP) .

- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to assess binding modes in target proteins (e.g., kinases). Validate with SPR or ITC for binding affinity .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?

Methodological Answer:

- Protocol Standardization : Document all parameters (e.g., stirring rate, drying time) using Electronic Lab Notebooks (ELNs). Share raw data (e.g., NMR FIDs) via repositories like Zenodo .

- Inter-Lab Validation : Collaborate with independent labs to replicate key results. Use Bland-Altman plots to assess agreement in potency measurements .

- FAIR Principles : Assign unique identifiers (InChIKey: MHEIXSFAQSEARV-UHFFFAOYSA-N) and link to PubChem entries for transparency .

Data Presentation and Validation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.